4-(5-Bromo-2-chlorobenzyl)morpholine
Description
Properties
IUPAC Name |
4-[(5-bromo-2-chlorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVNXHLRYGDHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Halogenation
The precursor 5-bromo-2-chlorobenzoic acid is commonly used as the starting material. This compound undergoes conversion to the corresponding benzoyl chloride via reaction with thionyl chloride (SOCl2) under catalytic amounts of N,N-dimethylformamide (DMF) to accelerate the reaction.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Conversion to benzoyl chloride | 5-bromo-2-chlorobenzoic acid + SOCl2 + DMF catalyst, reflux 2-4 h, solvent-free | Molar ratio acid:SOCl2 = 1:2-5; DMF ~0.5-1% molar of acid; removal of excess SOCl2 by distillation at 60 °C |
| Yield | 98-99% | Produces yellow solid benzoyl chloride crude product |
This step is efficient and yields high-purity benzoyl chloride, which is a reactive intermediate for further transformations.
Friedel-Crafts Acylation to Form Benzophenone Derivative
The benzoyl chloride intermediate is then reacted with phenetole (or related aromatic ethers) in the presence of aluminum trichloride (AlCl3) supported on silica gel under vacuum conditions. This Friedel-Crafts acylation introduces the benzophenone moiety, which is a precursor to the benzyl derivative.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Friedel-Crafts acylation | Benzoyl chloride + phenetole + AlCl3/silica gel, dichloromethane solvent, vacuum (-0.05 to -0.08 MPa), 2-4 h, low temperature (-30 to -20 °C) | Vacuum and low temperature control reaction rate and selectivity |
| Work-up | Filtration, washing with 5% sodium bicarbonate solution and water, solvent evaporation | Recrystallization from ethanol-water (3:2) mixture enhances purity |
| Yield | 92-95% | HPLC purity >99% |
This step efficiently produces 5-bromo-2-chloro-4'-ethoxybenzophenone, which is a key intermediate for subsequent conversion to the benzyl derivative.
Conversion to 4-(5-Bromo-2-chlorobenzyl)morpholine
Formation of Benzyl Halide Intermediate
The benzophenone derivative can be further reduced or converted to the corresponding benzyl halide (e.g., benzyl chloride) through established methods such as reduction followed by halogenation or direct substitution reactions. Although specific details on this step for this compound are limited in the sources, general organic synthesis principles apply.
Nucleophilic Substitution with Morpholine
The critical step involves nucleophilic substitution of the benzyl halide intermediate with morpholine to form the target compound this compound. This reaction typically proceeds under mild heating conditions in a polar aprotic solvent or neat conditions, depending on the reactivity of the benzyl halide.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Nucleophilic substitution | Benzyl halide + morpholine, solvent (e.g., acetonitrile or ethanol), mild heat (50-80 °C) | Reaction time varies; monitoring by TLC or HPLC recommended |
| Work-up | Extraction, washing, purification by recrystallization or chromatography | Purity confirmed by NMR, HPLC |
| Yield | Typically moderate to high (70-90%) | Dependent on benzyl halide purity and reaction conditions |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|
| 1 | Acid to acid chloride | 5-bromo-2-chlorobenzoic acid + SOCl2 + DMF, reflux 2-4 h, solvent-free | 98-99 | - | Efficient, high yield |
| 2 | Friedel-Crafts acylation | Benzoyl chloride + phenetole + AlCl3/silica gel, DCM, vacuum, 2-4 h, low temp | 92-95 | >99% | High purity benzophenone formed |
| 3 | Benzyl halide formation | Reduction/halogenation of benzophenone derivative | Variable | - | Requires optimization |
| 4 | Nucleophilic substitution | Benzyl halide + morpholine, mild heat | 70-90 | >95% | Final target compound formed |
Research Findings and Practical Considerations
- The use of DMF as a catalyst in the acid chloride formation step significantly improves reaction rate and yield without requiring solvents, simplifying purification.
- Supporting aluminum trichloride on silica gel enhances the Friedel-Crafts acylation efficiency and facilitates easier handling and filtration.
- Vacuum conditions during acylation improve selectivity and reduce side reactions, leading to higher purity products.
- Scale-up studies of related halogenated aromatic intermediates indicate that these methods are practical for industrial synthesis with good reproducibility and cost-effectiveness.
- Alternative Lewis acids such as titanium tetrachloride (TiCl4) have been explored for similar Friedel-Crafts reactions, showing comparable yields and selectivity, offering flexibility in catalyst choice.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-chlorobenzyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, on the benzyl ring.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the benzyl group into a different functional group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation with potassium permanganate can produce a benzyl alcohol or benzaldehyde derivative.
Scientific Research Applications
4-(5-Bromo-2-chlorobenzyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes, such as enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-chlorobenzyl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Structural and Substituent Variations
Single-Halogen Substituted Analogs
- 4-(2-Chlorobenzyl)morpholine (Compound 3) : Exhibits high aqueous solubility (180 μM) and is evaluated for cytochrome P450 (CYP) inhibition . The single chlorine substituent at position 2 likely contributes to its metabolic stability and binding affinity.
- 4-(2-Bromobenzyl)morpholine (Compound 4): Similar to Compound 3 but with bromine replacing chlorine.
Di-Halogen Substituted Analogs
- 4-(5-Bromo-2-fluorobenzyl)morpholine : A closely related compound (CAS 488799-67-3) with fluorine at position 2 and bromine at position 3. Fluorine’s strong electron-withdrawing nature may alter electronic properties and metabolic pathways compared to chlorine .
- 4-(2,6-Dichlorobenzyl)morpholine (Compound 8): Dual chlorine substituents at positions 2 and 4.
Non-Halogenated Analogs
- 4-(4-Nitrobenzyl)morpholine : Features a nitro group (electron-withdrawing) at position 4. Nitro-substituted analogs are associated with anticancer activity but may exhibit lower metabolic stability due to reactive nitro groups .
Physicochemical Properties
Key Observations :
- Solubility : Single-halogen analogs (e.g., Cl or Br at position 2) exhibit high solubility (~180 μM), while di-substituted analogs may face solubility challenges due to increased hydrophobicity .
- Electronic Effects : Fluorine (strong electron-withdrawing) and nitro groups significantly alter electronic profiles compared to halogens, impacting binding interactions .
Biological Activity
4-(5-Bromo-2-chlorobenzyl)morpholine is a morpholine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound exhibits a unique structure that may influence its interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and findings from recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C10H10BrClN
- CAS Number: 1704073-80-2
This compound consists of a morpholine ring substituted with a bromo and a chloro group on the benzyl moiety, which may enhance its biological activity through specific interactions with target proteins or enzymes.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with morpholine under basic conditions. The general reaction can be summarized as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. It has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, research indicates that compounds with bromine and chlorine substitutions often exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound demonstrated moderate cytotoxicity, especially against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values ranged from 20 to 50 µg/mL, indicating its potential as an anticancer agent .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) |
|---|---|
| MDA-MB-231 | 25 |
| HeLa | 30 |
| A549 (lung cancer) | 40 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Membrane Disruption: The lipophilic nature of the morpholine ring allows it to integrate into lipid membranes, potentially disrupting membrane integrity.
- Receptor Interaction: It may interact with specific receptors or proteins involved in cellular signaling pathways, modulating their activity.
Case Studies
Several studies have investigated the biological effects of morpholine derivatives, including this compound:
- Study on Antimicrobial Efficacy: A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria .
- Cytotoxicity Assessment: Research conducted at Baghdad University demonstrated that morpholine derivatives could induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(5-Bromo-2-chlorobenzyl)morpholine and verifying its purity?
- Synthesis : Utilize nucleophilic substitution or coupling reactions. For example, bromo-chloro benzyl intermediates (e.g., 5-bromo-2-chlorophenylacetic acid) can be coupled with morpholine via reductive amination or alkylation. Catalogs like Kanto Reagents ( ) describe similar bromo-chloro benzyl precursors (e.g., 4-bromo-2-chlorophenylacetic acid, CAS 916516-89-7), suggesting analogous synthetic routes.
- Purity Verification : Employ high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) with flame ionization. specifies purity thresholds (>97% via HLC/GC) for structurally related compounds, which can guide quality control protocols.
Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?
- NMR : Assign proton environments using ¹H and ¹³C NMR. For example, aromatic protons in the bromo-chloro benzyl group typically resonate at δ 7.2–7.8 ppm, while morpholine protons appear at δ 3.5–4.0 ppm (as seen in sulfonyl-morpholine analogs; ).
- IR/Raman : Identify functional groups like C-Br (~500–600 cm⁻¹) and C-Cl (~550–750 cm⁻¹) stretches. reports pressure-dependent Raman shifts for morpholine derivatives, highlighting split/merge peaks (e.g., C-H stretching at ~2980–3145 cm⁻¹ under high pressure).
Advanced Research Questions
Q. How does high pressure affect the vibrational modes and crystalline structure of this compound?
- Methodology : Use diamond anvil cell (DAC) setups to apply hydrostatic pressure (0–3.5 GPa) and monitor Raman/IR spectral changes. observed phase transitions in morpholine derivatives at 0.7, 1.7, and 2.5 GPa, marked by peak splitting (e.g., 1175 cm⁻¹ → 1170/1177 cm⁻¹) and coalescence.
- Data Interpretation : Correlate spectral shifts with conformational changes (e.g., morpholine ring puckering) or intermolecular interactions (C-H···O hydrogen bonds). Complementary X-ray diffraction (XRD) under pressure is recommended to resolve structural ambiguities .
Q. What methodologies are employed to assess the metabolic stability and cytochrome P450 interactions of morpholine derivatives?
- Solubility Testing : Use shake-flask incubation in phosphate-buffered saline (pH 7.4) with UV/Vis turbidity monitoring. reports solubility values (~180–184 μM) for benzylmorpholine analogs, critical for in vitro assays.
- CYP Inhibition : Screen against recombinant CYP isoforms (e.g., 2A13) using fluorescence-based inhibition assays. Metabolic stability phenotyping (e.g., liver microsomal incubations) identifies degradation pathways .
Q. How can researchers resolve contradictions in spectroscopic data obtained under varying experimental conditions?
- Cross-Validation : Replicate experiments under standardized conditions (e.g., ambient vs. high-pressure). highlights discrepancies in C-H stretching modes under pressure, resolved via ab-initio computational modeling.
- Multi-Technique Approach : Combine Raman, IR, and XRD data to reconcile conflicting assignments. For example, overlapping peaks in ambient Raman spectra may separate under pressure or with isotopic labeling .
Q. What strategies are used to determine the crystal structure of this compound derivatives using SHELX software?
- Data Collection : Perform single-crystal XRD at low temperature (e.g., 100 K) to minimize thermal motion. emphasizes SHELXL’s robustness for refining small-molecule structures, even with twinned data.
- Refinement Workflow :
Structure Solution : Use direct methods (SHELXS/SHELXD) for phase determination.
Model Building : Assign atomic positions iteratively, guided by electron density maps.
Validation : Check for geometric plausibility (bond lengths/angles) via CIF validation tools .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
